
4-(Quinoxalin-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Quinoxalin-2-yl)benzaldehyde is a compound that features a quinoxaline ring attached to a benzaldehyde moiety. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . The benzaldehyde group adds further reactivity and potential for functionalization, making this compound of significant interest in various fields of research.
Preparation Methods
The synthesis of 4-(Quinoxalin-2-yl)benzaldehyde typically involves the formation of the quinoxaline ring followed by its attachment to the benzaldehyde group. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring . This intermediate can then be further functionalized to introduce the benzaldehyde group. Industrial production methods often focus on optimizing reaction conditions to improve yield and reduce costs, with a strong emphasis on green chemistry principles .
Chemical Reactions Analysis
4-(Quinoxalin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The quinoxaline ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(Quinoxalin-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of dyes, fluorescent materials, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Quinoxalin-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The quinoxaline ring is known to interact with DNA and proteins, potentially leading to antimicrobial and anticancer activities . The benzaldehyde group can also participate in various biochemical reactions, further contributing to the compound’s biological activity .
Comparison with Similar Compounds
4-(Quinoxalin-2-yl)benzaldehyde can be compared with other quinoxaline derivatives, such as:
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: A structurally related compound with distinct chemical properties.
Phthalazine: Another isomeric compound with unique applications.
The uniqueness of this compound lies in its combination of the quinoxaline ring and benzaldehyde group, providing a versatile platform for further functionalization and application in various fields .
Properties
Molecular Formula |
C15H10N2O |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-quinoxalin-2-ylbenzaldehyde |
InChI |
InChI=1S/C15H10N2O/c18-10-11-5-7-12(8-6-11)15-9-16-13-3-1-2-4-14(13)17-15/h1-10H |
InChI Key |
XREQRLVIGPMOTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


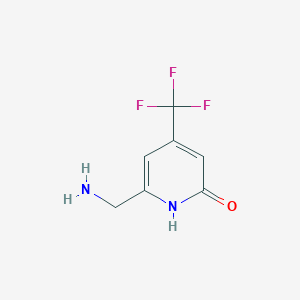
![(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium, ZD-443 sodium](/img/structure/B12813690.png)
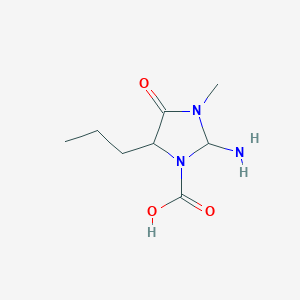
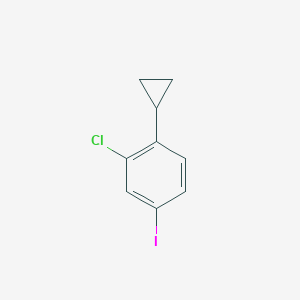
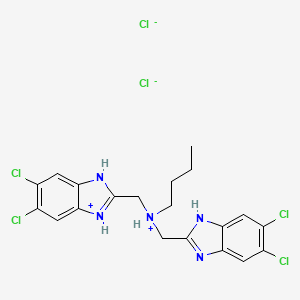

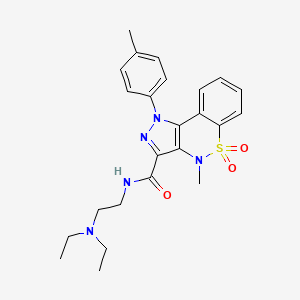
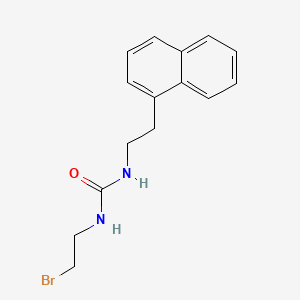
![N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B12813714.png)
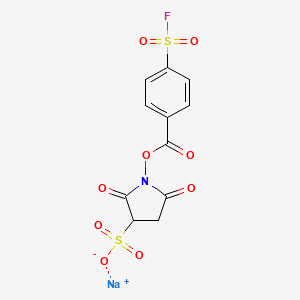
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid](/img/structure/B12813751.png)
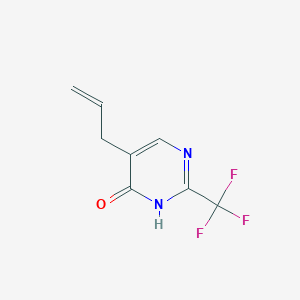

![Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B12813799.png)
